N-[1-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide
Description
N-[1-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide is a synthetic small molecule characterized by a pyrimidine-piperidine core linked to a cyclopropanesulfonamide group. Its structure features:
- A piperidine ring at position 1 of the pyrimidine, contributing conformational flexibility and hydrogen-bonding capabilities.
- A cyclopropanesulfonamide group attached to the piperidine’s 3-position, which may enhance metabolic stability and target binding through sulfonamide’s electron-withdrawing properties .
This compound is hypothesized to act as a kinase inhibitor or receptor modulator, given structural parallels to known sulfonamide-based bioactive molecules.
Properties
IUPAC Name |
N-[1-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2S/c1-11-9-15(18-16(17-11)12-4-5-12)20-8-2-3-13(10-20)19-23(21,22)14-6-7-14/h9,12-14,19H,2-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBNFTLUTGOOBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)N3CCCC(C3)NS(=O)(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview.
The compound has the following chemical characteristics:
- Molecular Formula : C17H26N4O2S
- Molecular Weight : 350.5 g/mol
- CAS Number : 2742059-35-2
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly in the modulation of enzyme activity and receptor binding. The presence of the cyclopropyl and piperidine moieties suggests that it may influence various biochemical pathways, potentially leading to therapeutic effects.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
-
Anticancer Activity
- The compound has shown promise in inhibiting cancer cell proliferation in vitro. Studies have indicated that it affects various cancer cell lines, including HeLa (cervical cancer) and BxPC-3 (pancreatic cancer).
- IC50 Values : The half-maximal inhibitory concentration (IC50) values against these cell lines are critical for assessing potency. For instance, a related study reported IC50 values of 1.4 μM for HeLa cells and 0.50 μM for BxPC-3 cells, indicating significant antiproliferative effects .
- Selectivity Index (SI)
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
| Study | Cell Line | IC50 Value (μM) | Selectivity Index |
|---|---|---|---|
| Study A | HeLa | 1.4 ± 0.2 | >3 |
| Study B | BxPC-3 | 0.50 ± 0.02 | >3 |
| Study C | RD (Rhabdomyosarcoma) | Not specified | Not specified |
These studies collectively suggest that the compound has significant potential as an anticancer agent, particularly against pancreatic and cervical cancers.
Comparison with Similar Compounds
Research Findings and Hypotheses
While specific pharmacological data for the target compound are unavailable in the provided evidence, inferences can be drawn from structural analogs:
- Solubility : The piperidine ring may improve aqueous solubility (~10–50 µM) relative to bicyclooctane-containing analogs (e.g., ), which are more lipophilic.
- Synthetic Feasibility : The target’s synthesis likely follows routes similar to analog , involving nucleophilic substitution on pyrimidine and sulfonamide coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
